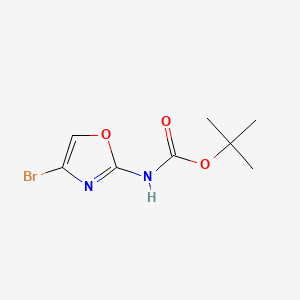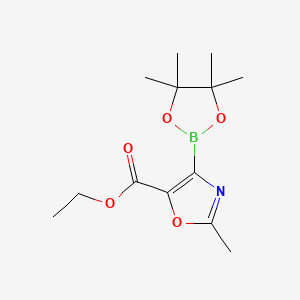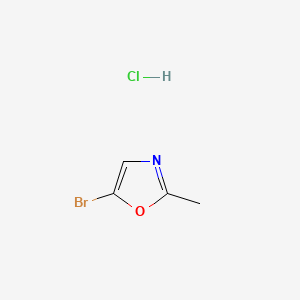![molecular formula C15H17NO4 B8230893 6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B8230893.png)
6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound with the molecular formula C15H17NO4. It is known for its unique bicyclic structure, which includes a benzyloxycarbonyl group and an azabicycloheptane core. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate. This intermediate is then hydrolyzed to obtain N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid . Further functional group transformations, such as oxidative decarboxylation mediated by Pb(OAc)4, yield the desired compound .
Industrial Production Methods
Industrial production of this compound can be scaled up using readily available bulk reagents. The key steps involve the preparation of intermediates on a kilogram scale, followed by hydrolysis and functional group transformations to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Pb(OAc)4 to form derivatives such as 2,6-methanopiperidone.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Pb(OAc)4, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of the azabicycloheptane core, such as 2,6-methanopiperidone and N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids .
Scientific Research Applications
6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Mechanism of Action
The mechanism of action of 6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The benzyloxycarbonyl group and the azabicycloheptane core play crucial roles in its reactivity and binding to specific pathways . Molecular structure analysis using exit vector parameters (EVP) has revealed that cis isomers of this compound are three-dimensional analogs of common 1,4-disubstituted piperidine chair conformers .
Comparison with Similar Compounds
Similar Compounds
3-Substituted 6-Azabicyclo[3.1.1]heptanes: These compounds are nonclassical piperidine isosteres used in drug discovery.
8-Azabicyclo[3.2.1]octane: This scaffold is central to tropane alkaloids, which have various biological activities.
Uniqueness
6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific functional groups and bicyclic structure, which provide distinct reactivity and binding properties compared to other similar compounds .
Properties
IUPAC Name |
6-phenylmethoxycarbonyl-6-azabicyclo[3.1.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-13(18)15-8-4-7-12(9-15)16(15)14(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYAKWQBYDGVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
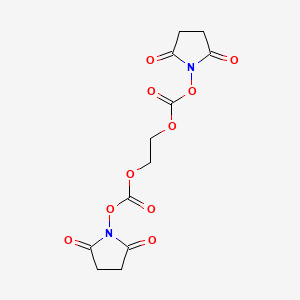
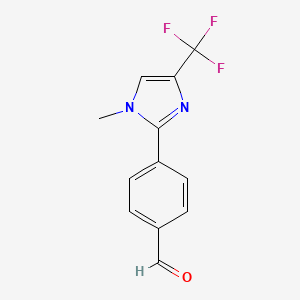
![Pivalic acid (4-hydroxy-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-ylmethyl) ester](/img/structure/B8230831.png)
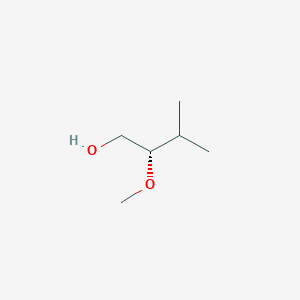
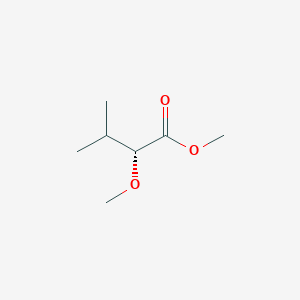
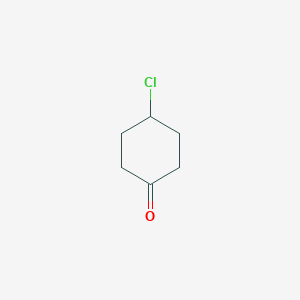
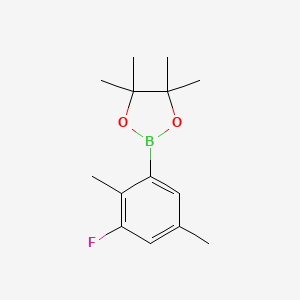
![2-[1-(Phenylmethoxycarbonylamino)ethyl]benzoic acid](/img/structure/B8230864.png)
![7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B8230883.png)
![Methyl 7-azabicyclo[4.1.1]octane-1-carboxylate](/img/structure/B8230891.png)
